- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,

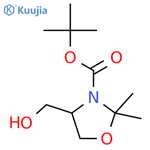

Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

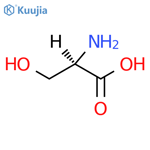

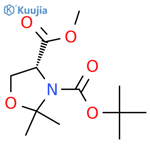

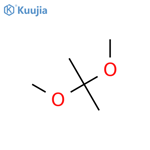

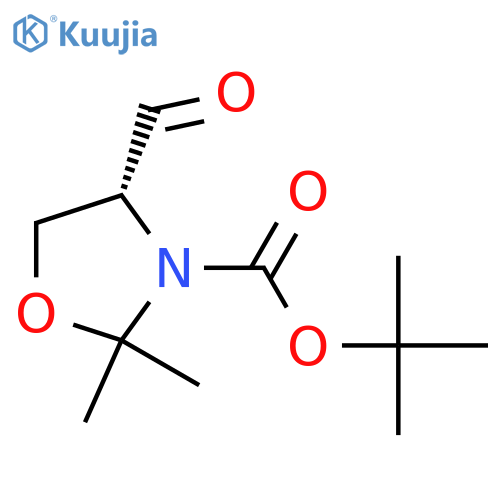

95715-87-0 structure

상품 이름:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE

- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester

- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde

- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

- UPK623LV60

- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-Garner Aldehyde

- (R)-Garner's aldehyde

- Garner aldehyde

- Garner's aldehyde R-form

- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)

- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester

- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde

- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde

- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine

- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester

- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate

- ent-Garner's aldehyde

- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate

-

- MDL: MFCD00674064

- 인치: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1

- InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N

- 미소: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C

계산된 속성

- 정밀분자량: 229.13100

- 동위원소 질량: 229.131

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 4

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 3

- 복잡도: 293

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 1

- 상호 변형 이기종 수량: 2

- 토폴로지 분자 극성 표면적: 55.8

실험적 성질

- 색과 성상: Colorless to Yellow Liquid

- 밀도: 1.06 g/mL at 25 °C(lit.)

- 비등점: 67 °C/0.3 mmHg(lit.)

- 플래시 포인트: 화씨 온도: 215.6°f< br / >섭씨: 102°C< br / >

- 굴절률: n20/D 1.445(lit.)

- PSA: 55.84000

- LogP: 1.49520

- 용해성: 사용할 수 없음

- 민감성: Air Sensitive

- 비선광도: D27 +103° (c = 1.0 in CHCl3)

- 광학 활성: [α]23/D +90°, c = 1 in chloroform

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: 37/39-26-36

-

위험물 표지:

- 위험 용어:R36/37/38

- 저장 조건:Inert atmosphere,2-8°C

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 세관 데이터

- 세관 번호:2934999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-177025-0.05g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| Ambeed | A193576-1g |

(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |

95715-87-0 | 97% | 1g |

$25.0 | 2025-02-20 | |

| AstaTech | 65394-1/G |

(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |

95715-87-0 | 95% | 1g |

$60 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-100mg |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 100mg |

¥53.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1294694-5g |

(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |

95715-87-0 | 95% | 5g |

$275 | 2024-07-28 | |

| abcr | AB169269- |

(R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester, 95%; . |

95715-87-0 | 95% | €162.10 | 2022-12-28 | ||

| Apollo Scientific | OR313059-5g |

(4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected |

95715-87-0 | 97% | 5g |

£60.00 | 2025-02-20 | |

| Enamine | EN300-177025-1.0g |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

95715-87-0 | 95% | 1g |

$60.0 | 2023-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051986-25g |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 98% | 25g |

¥2812.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R19110-5g |

(R)-tert-Butyl-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate |

95715-87-0 | 5g |

¥1426.0 | 2021-09-04 |

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → 0 °C

1.4 Reagents: Sodium chloride Solvents: Water

참조

합성회로 2

반응 조건

1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane

참조

- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150

합성회로 3

반응 조건

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

1.2 Reagents: Sodium periodate Solvents: Dichloromethane

참조

- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780

합성회로 4

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

참조

- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709

합성회로 5

반응 조건

참조

- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42

합성회로 6

반응 조건

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min

1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min

참조

- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699

합성회로 7

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C

1.2 Solvents: Methanol

1.2 Solvents: Methanol

참조

- Methods and intermediates for synthesizing SK1-I, United States, , ,

합성회로 8

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C

참조

- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671

합성회로 9

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane

참조

- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694

합성회로 10

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Ethyl acetate

1.3 Reagents: Hydrochloric acid Solvents: Water

참조

- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40

합성회로 11

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C

1.2 Reagents: Methanol

1.2 Reagents: Methanol

참조

- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69

합성회로 12

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux

1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C

1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C

1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C

참조

- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435

합성회로 13

반응 조건

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C

1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C

참조

- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials

- D-Serine

- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

- Di-tert-butyl dicarbonate

- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine

- 2,2-Dimethoxypropane

- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products

tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 관련 문헌

-

V. H. Le,M. Inai,R. M. Williams,T. Kan Nat. Prod. Rep. 2015 32 328

-

2. Chromium(II) chloride-mediated coupling reactions of Garner aldehyde with allyl bromides: facile asymmetric synthesis of (2R,3S?)-3-hydroxy-2-hydroxymethylpyrrolidineYutaka Aoyagi,Haruko Inaba,Yukiko Hiraiwa,Asako Kuroda,Akihiro Ohta J. Chem. Soc. Perkin Trans. 1 1998 3975

-

Priyanka Singh,Krishnananda Samanta,Sanjit Kumar Das,Gautam Panda Org. Biomol. Chem. 2014 12 6297

-

Roberta J. Melander,Akash K. Basak,Christian Melander Nat. Prod. Rep. 2020 37 1454

-

5. Garner's aldehydeXifu Liang,Jens Andersch,Mikael Bols J. Chem. Soc. Perkin Trans. 1 2001 2136

95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) 관련 제품

- 2097915-97-2(N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide)

- 1691109-19-9(tert-butyl N-{2-[(3-chloropyridin-4-yl)methyl]-3-hydroxypropyl}carbamate)

- 672325-70-1(3-Bromo-2-thienylzinc bromide, 0.50 M in THF)

- 2138186-25-9(1-(benzenesulfonyl)-3-(2-hydroxyethyl)aminopropan-2-ol)

- 1394697-31-4(N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide)

- 2411324-12-2((2E)-4-(dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide)

- 894351-84-9((1E)-N-Methyl-2-1-(phenylmethyl)-1H-indol-5-ylethenesulfonamide)

- 127159-66-4(sodium 2-fluorobenzene-1-sulfinate)

- 2138353-20-3(1-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpiperidine-4-carboxylic acid)

- 924845-83-0(4-(4-Aminophenyl)-1,3-dioxan-5-ol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

순결:99%/99%

재다:25g/100g

가격 ($):265.0/874.0